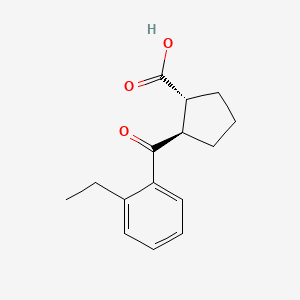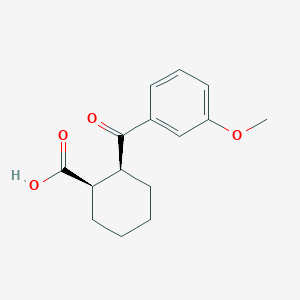
3,4-Dimethoxy-2'-iodobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-Dimethoxy-2’-iodobenzophenone” is a chemical compound with the molecular formula C15H13IO3 . It contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxy-2’-iodobenzophenone” includes a total of 33 bonds. There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) . The molecule contains a total of 32 atoms; 13 Hydrogen atoms, 15 Carbon atoms, 3 Oxygen atoms, and 1 Iodine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethoxy-2’-iodobenzophenone” include a molecular weight of 368.17 g/mol . Other specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methods
HPLC Analysis of Dimethoxy-dibenzophenone Derivatives
High-Performance Liquid Chromatography (HPLC) has been utilized for the quantitative and qualitative analysis of compounds structurally related to 3,4-Dimethoxy-2'-iodobenzophenone, such as 3,4-Dimethoxy-4'-chloro-dibenzophenone. The method employed a YWG C18 liquid phase chromatography column and UV detection, demonstrating high precision and recovery rates, indicating its suitability for detailed compound analysis (Li Hong-jin, 2007) (Zhou Qi-fang, 2009).
Optical Studies
Synthesis and Optical Studies of Metal Complexes
3,4-dimethoxy benzaldehyde derivatives have been synthesized and subjected to optical studies. Metal complexes such as Cr(III), Fe(III), Co(II), and Ni(II) were synthesized and characterized using FTIR, Mass spectra, and UV-vis absorption. The study provides insights into the geometrical structure and optical properties of these complexes, indicating potential applications in material science (Athraa H. Mekkey et al., 2020).
Thermochemical and Calorimetric Studies
Thermochemistry of Methoxyphenols and Dimethoxybenzenes
Comprehensive thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies have been conducted on methoxyphenols and dimethoxybenzenes. The research delves into the thermodynamic properties, substituent effects, and hydrogen bonding behaviors, offering critical insights for understanding the thermochemical properties of compounds related to this compound (M. Varfolomeev et al., 2010).
Synthesis and Characterization of Complexes
Synthesis and Characterization of Novel Complexes
Novel complexes and derivatives related to this compound have been synthesized, characterized, and tested for various properties, including antimicrobial, antiproliferative, and antioxidant activities. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in different domains, such as medicine and material science (Sailaja Rani Talupur et al., 2021).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRLZBLMESYWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255520 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-89-7 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)





![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)